Cas no 6379-72-2 (1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene)

1,2-Dimethoxy-4-(1E)-prop-1-en-1-ylbenzene is a substituted aromatic compound featuring a dimethoxybenzene core with a trans-propenyl substituent at the 4-position. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of fragrances, flavorants, and pharmaceuticals. The conjugated double bond in the propenyl group enhances reactivity in cross-coupling and oxidation reactions, while the methoxy substituents contribute to electron-rich aromatic character, facilitating electrophilic substitutions. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic applications. The compound is typically characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial use.
1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene structure
6379-72-2 structure
Product Name:1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene
CAS No:6379-72-2
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00009282
CID:503260
PubChem ID:637776
Update Time:2025-06-13

1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2-dimethoxy-4-(1E)-1-propen-1-yl-
    • trans-Methylisoeugenol
    • isoeugenol methyl ether
    • (E)-1,2-Dimethoxy-4-propenylbenzene
    • (E)-Methyl eugenol
    • 4-trans-propenylveratrole
    • trans-O-Methylisoeugenol
    • [ "" ]
    • 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene
    • Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
    • ISOHOMOEUGENOL
    • trans-4-Propenylveratrole
    • 6379-72-2
    • 1-(3,4-Dimethoxyphenyl)-1-propene
    • 1-Propene, 1-(3,4-dimethoxyphenyl)-
    • (E)-O-METHYLISOEUGENOL
    • 93-16-3
    • Isohomogenol
    • 4-Propenyl-1,2-dimethoxybenzene
    • Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
    • NSC-46111
    • CHEBI:14469
    • Methyl isoeugenol, >=98%, FG
    • VS-02193
    • VERATROLE, 4-PROPENYL-, TRANS-
    • 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
    • DTXSID501020311
    • 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
    • (e)-methylisoeugenol
    • Tox21_303830
    • AS-56928
    • trans-isomethyleugenol
    • 54349-79-0
    • (E)-Methyl isoeugenol
    • (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
    • Methylisoeugenol, (E)-
    • 4-(1-Propenyl)-1,2-dimethoxybenzene
    • Q27108981
    • ISOEUGENYL METHYL ETHER, TRANS-
    • J6M6C71VVR
    • cis-O-Methylisoeugenol
    • 4-Propenylveratrole
    • 1,4-Isoeugenol methyl ether
    • 1,2-Dimethoxy-4-[1-propenyl]benzene #
    • 1-Veratryl-1-propene
    • WLN: 2U1R CO1 DO1
    • EN300-21037355
    • iso eugenol methyl ether
    • ghl.PD_Mitscher_leg0.366
    • DTXSID0052621
    • (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
    • O-Methylisoeugenol
    • CAS-93-16-3
    • TRIDEUTEROMETHYLISOEUGENOL
    • CHEBI:6877
    • BRN 1911285
    • methylation
    • NSC 46111
    • 3,4-Dimethoxypropenylbenzene
    • 1-Propene,4-dimethoxyphenyl)-
    • (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
    • s3006
    • HY-N2439
    • NNWHUJCUHAELCL-SNAWJCMRSA-N
    • BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
    • Benzene, 1,2-dimethoxy-4-propenyl
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
    • NSC46111
    • 1,3,4-Isoeugenol methyl ether
    • CS-0022657
    • DTXCID4031194
    • Isomethyleugenol
    • (E)-ISOEUGENOL METHYL ETHER
    • Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
    • 4-Prop-1-enylveratrole
    • O-Methyl Isoeugenol
    • 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
    • MFCD00009282
    • P1103
    • 4-(1-Propenyl)pyrocatechol Dimethyl Ether
    • Q10858039
    • W-100250
    • FEMA NO. 2476, E-
    • 1,2-Dimethoxy-4-propenylbenzene, 99%
    • UNII-J6M6C71VVR
    • AKOS005608367
    • Benzene,2-dimethoxy-4-(1-propenyl)-
    • NCGC00357104-01
    • Methyl isoeugenol
    • 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • 1,2-Dimethoxy-4-propenylbenzene
    • Veratrole, 4-propenyl-
    • EN300-2559873
    • Benzene, 4-(1-propenyl)-1,2-dimethoxy
    • CHEMBL465829
    • (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
    • 1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
    • Benzene, 1,2-dimethoxy-4-propenyl-
    • Isoeugenyl methyl ether
    • 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
    • Benzene,2-dimethoxy-4-propenyl-
    • EINECS 228-958-7
    • E)-1,2-Dimethoxy-4-(1-propenyl)benzene
    • 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
    • MIe
    • STK801268
    • BBL009809
    • MDL: MFCD00009282
    • Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+
    • InChI Key: NNWHUJCUHAELCL-SNAWJCMRSA-N
    • SMILES: O(C)C1C=C(/C=C/C)C=CC=1OC

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 0.998±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 260-263 ºC
  • Flash Point: 104.5±21.3 ºC,
  • Solubility: Very slightly soluble (0.64 g/l) (25 º C),
  • PSA: 18.46
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene Security Information

  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P261-P280
  • Safety Instruction: H303+H313+H333
  • Storage Condition:Store at 4 ℃, better at -4 ℃

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Additional information on 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene

Introduction to 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene (CAS No. 6379-72-2)

1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene, identified by the Chemical Abstracts Service registry number 6379-72-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This molecule, characterized by its aromatic structure and functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene consists of a benzene ring substituted with two methoxy groups at the 1 and 2 positions, and an allyl group at the 4 position. This arrangement imparts a high degree of reactivity, making it a versatile building block for further chemical modifications. The presence of both electron-donating methoxy groups and an electron-withdrawing double bond enhances its utility in constructing more complex scaffolds.

In recent years, 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene has been explored in the development of novel therapeutic agents. Its aromatic core is a common motif in many pharmacophores, and the allyl group provides a site for selective functionalization. Researchers have leveraged these features to design molecules with potential applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.

One of the most intriguing aspects of 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene is its role in the synthesis of flavonoid derivatives. Flavonoids are a class of natural products known for their broad spectrum of biological activities. By incorporating the allylbenzene moiety into flavonoid-like structures, scientists have been able to enhance their bioavailability and improve their pharmacological effects. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.

The synthesis of 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene itself is an interesting challenge that has been addressed through various methodologies. Traditional approaches involve cross-coupling reactions between halogenated precursors and organometallic reagents. However, more recent methods have focused on catalytic asymmetric synthesis to achieve enantioselective production. These advances have not only improved the efficiency of the synthesis but also reduced the environmental impact by minimizing waste and hazardous byproducts.

Recent research has also highlighted the potential of 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes have applications in catalysis, sensing, and even as components in advanced materials like luminescent sensors and catalysts for organic transformations.

The pharmacological profile of allylbenzene derivatives continues to be a focal point for medicinal chemists. Beyond anti-inflammatory applications, there is growing evidence suggesting that these compounds may have neuroprotective effects. Preclinical studies have demonstrated that certain derivatives can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy groups in 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene are particularly important in modulating these effects by influencing metabolic pathways and interactions with biological targets.

In conclusion, 1,2-dimethoxy-4-(1E)-prop-1-en-1-ylbenzene (CAS No. 6379-72-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop new bioactive molecules, while its potential in materials science opens up new avenues for innovation. As research continues to uncover new applications for this compound, its significance is likely to grow even further.

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